molecular formula C4H2F2N2 B1295327 4,6-Difluoropyrimidine CAS No. 2802-62-2

4,6-Difluoropyrimidine

Cat. No.: B1295327
CAS No.: 2802-62-2
M. Wt: 116.07 g/mol
InChI Key: MCLDVUCSDZGNRR-UHFFFAOYSA-N
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Description

4,6-Difluoropyrimidine is an organic compound with the molecular formula C4H2F2N2. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of fluorine atoms at the 4 and 6 positions significantly alters the chemical and physical properties of the molecule, making it a valuable intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,6-Difluoropyrimidine involves the reaction of 4,6-dichloropyrimidine with potassium fluoride in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in a high-boiling solvent like sulfolane at temperatures between 180-190°C for several hours .

Industrial Production Methods: Industrial production often follows similar synthetic routes but optimizes reaction conditions for higher yields and purity. For example, using urea as a starting material, ethyl isourea sulfate is prepared and cyclized to obtain 2-ethoxy-4,6-dihydroxypyrimidine. This intermediate is then reacted with trifluoromethanesulfonic anhydride and subsequently fluorinated to yield this compound .

Chemical Reactions Analysis

Scientific Research Applications

4,6-Difluoropyrimidine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4,6-Difluoropyrimidine in biological systems involves its interaction with specific enzymes or receptors, leading to therapeutic effects. For instance, in medicinal chemistry, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • 4,6-Dichloropyrimidine
  • 5-Bromo-2-fluoropyrimidine
  • 2,4-Dichloropyrimidine
  • 2-Chloropyrimidine

Comparison: 4,6-Difluoropyrimidine is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine or bromine-substituted pyrimidines. These properties can enhance the compound’s reactivity and stability, making it more suitable for specific applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4,6-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-4(6)8-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLDVUCSDZGNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182297
Record name Pyrimidine, 4,6-difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2802-62-2
Record name 4,6-Difluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2802-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,6-difluoro-
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Record name Pyrimidine, 4,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-difluoropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Ethoxy-4,6-difluoropyrimidine and its synthesis?

A1: 2-Ethoxy-4,6-difluoropyrimidine serves as a crucial precursor in synthesizing various pyrimidine-based compounds, particularly Cloransulam-Methyl. Cloransulam-Methyl is a widely used herbicide belonging to the triazolopyrimidine sulfonanilide class []. The synthesis of 2-Ethoxy-4,6-difluoropyrimidine is important due to its role as a key building block for this and potentially other valuable compounds.

Q2: What is the most efficient synthetic route for 2-Ethoxy-4,6-difluoropyrimidine according to the provided research?

A2: The research suggests a multi-step synthesis starting from readily available materials. Initially, 2-ethoxy-4,6-dihydroxypyrimidine is synthesized from ethanol, hydrogen chloride, cyanamide, and diethyl malonate []. This compound is then subjected to chlorination with phosphorus oxychloride followed by fluorination using potassium fluoride, ultimately yielding 2-Ethoxy-4,6-difluoropyrimidine. The research outlines optimal conditions for each step, resulting in a 75% yield and 98% purity of the final product [].

Q3: What are the key factors influencing the yield and purity of 2-Ethoxy-4,6-difluoropyrimidine during synthesis?

A3: The research emphasizes the importance of controlling reaction parameters for each step. Specifically, the molar ratios of reactants, reaction temperature, and reaction time significantly impact the final product's yield and purity. For instance, during the chlorination step, using a 2.2:1 molar ratio of phosphorus oxychloride to 2-ethoxy-4,6-dihydroxypyrimidine at 80-85°C for 3 hours proved optimal []. Similarly, controlled fluorination conditions are crucial for maximizing yield and purity.

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